(E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide (E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide
Brand Name: Vulcanchem
CAS No.: 891078-71-0
VCID: VC4375531
InChI: InChI=1S/C15H14N4OS/c1-19(2)13-5-3-11(4-6-13)9-12(10-16)14(20)18-15-17-7-8-21-15/h3-9H,1-2H3,(H,17,18,20)/b12-9+
SMILES: CN(C)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=NC=CS2
Molecular Formula: C15H14N4OS
Molecular Weight: 298.36

(E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide

CAS No.: 891078-71-0

Cat. No.: VC4375531

Molecular Formula: C15H14N4OS

Molecular Weight: 298.36

* For research use only. Not for human or veterinary use.

(E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide - 891078-71-0

Specification

CAS No. 891078-71-0
Molecular Formula C15H14N4OS
Molecular Weight 298.36
IUPAC Name (E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide
Standard InChI InChI=1S/C15H14N4OS/c1-19(2)13-5-3-11(4-6-13)9-12(10-16)14(20)18-15-17-7-8-21-15/h3-9H,1-2H3,(H,17,18,20)/b12-9+
Standard InChI Key IKRKKQCGCDAUNA-UHFFFAOYSA-N
SMILES CN(C)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=NC=CS2

Introduction

(E)-2-Cyano-3-[4-(dimethylamino)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide is a synthetic organic compound of interest in medicinal chemistry due to its structural features and potential biological activity. This compound incorporates a conjugated system, cyano and amide functional groups, and a thiazole ring, which are commonly associated with pharmacological properties.

Synthesis

The synthesis of (E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide typically involves multi-step reactions:

  • Formation of the Thiazole Ring: The thiazole core is synthesized via cyclization reactions involving thiourea derivatives.

  • Coupling with Dimethylaminobenzaldehyde: The reaction between the thiazole intermediate and 4-(dimethylamino)benzaldehyde leads to the formation of the conjugated system.

  • Introduction of Cyano Group: The cyano group is introduced through Knoevenagel condensation with malononitrile.

Biological Activities

This compound has been explored for its potential therapeutic applications based on the following properties:

  • Anticancer Activity:

    • Compounds containing thiazole and cyano groups have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) .

    • The conjugated system may facilitate interactions with DNA or proteins involved in cellular proliferation.

  • Antimicrobial Potential:

    • Thiazole derivatives are known for their antimicrobial activity against Gram-positive and Gram-negative bacteria .

    • The dimethylamino group may enhance membrane permeability, improving efficacy.

  • Anti-inflammatory Effects:

    • Molecular docking studies suggest that similar compounds could act as inhibitors of enzymes like 5-lipoxygenase (5-LOX), which are involved in inflammatory processes .

Analytical Characterization

The compound is characterized using advanced spectroscopic techniques:

TechniquePurpose
NMR SpectroscopyConfirms the structure through chemical shift analysis of hydrogen and carbon atoms .
Mass SpectrometryVerifies molecular weight and fragmentation pattern .
IR SpectroscopyIdentifies functional groups such as cyano (-C≡N) and amide (-CONH-) .

Molecular Docking Studies

Molecular docking simulations have been conducted to predict the binding affinity of this compound to biological targets:

  • Interaction with enzymes like 5-lipoxygenase suggests potential anti-inflammatory activity.

  • Binding studies with DNA or kinases indicate possible anticancer mechanisms .

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